1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone
Description
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone is a pyrrolidine derivative featuring an ethanone backbone and a chiral hydroxyethylamino substituent at the pyrrolidine ring’s 3-position. Its structural uniqueness lies in the (S)-configured hydroxyethylamino group, which influences physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability.
Properties
IUPAC Name |
1-[(3S)-3-(2-hydroxyethylamino)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(12)10-4-2-8(6-10)9-3-5-11/h8-9,11H,2-6H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYUDHIZCNPSL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and ethylamine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone has been explored for its potential as a therapeutic agent in various conditions, particularly due to its interaction with neurotransmitter systems.
Neurotransmitter Modulation
Studies indicate that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly in the central nervous system (CNS). This compound may influence pathways related to mood regulation and cognitive function.
Case Study: Antidepressant Activity
A study highlighted the potential antidepressant effects of pyrrolidine derivatives. The compound's ability to enhance serotonin levels in synaptic clefts suggests it could be a candidate for treating depression and anxiety disorders .
Pharmacological Applications
2. Analgesic Properties
Research has shown that certain derivatives of pyrrolidine exhibit analgesic effects. The structure of this compound may contribute to pain relief mechanisms by interacting with opioid receptors.
Comparative Analysis Table
| Compound | Mechanism of Action | Potential Use |
|---|---|---|
| This compound | Opioid receptor modulation | Analgesic |
| Other Pyrrolidine Derivatives | Serotonin reuptake inhibition | Antidepressant |
Research Findings
3. Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and assess purity.
4. Safety and Toxicology
Preliminary toxicological assessments are crucial for evaluating the safety profile of new compounds. Data suggests that while some pyrrolidine derivatives exhibit low toxicity, comprehensive studies are needed to establish safe dosage ranges for clinical applications.
Mechanism of Action
The mechanism of action of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Polarity: The hydroxyethylamino group in the target compound enhances hydrophilicity compared to isopropylamino () or tert-butyl-oxadiazole () substituents.
- Chirality : The (S)-configuration () may influence receptor binding specificity, a critical factor in drug design.
- Metabolic Susceptibility: Hydroxyethylamino and hydroxymethyl groups () are prone to oxidation or conjugation, whereas bulky groups like tert-butyl () resist enzymatic degradation.
Metabolic Pathways and Stability
- LC15-0133 : Undergoes hydroxylation and carbonyl reduction in rat liver microsomes, with species-specific C-demethylation observed only in rats .
- Nifedipine Analogs: Metabolized via cytochrome P-450 enzymes (e.g., P-450NF), suggesting similar oxidative pathways for ethanone-containing compounds .
- Hydroxyethylamino Group: Likely susceptible to oxidative deamination or glucuronidation, contrasting with the stable tert-butyl group in LC15-0133.
Biological Activity
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound's molecular structure is characterized by the following attributes:
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
- CAS Number : 1353997-73-5
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been proposed for this compound:
- Neurotransmitter Modulation : It may act as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Antidepressant Effects
A study examined the antidepressant potential of pyrrolidine derivatives, highlighting that modifications to the pyrrolidine structure can enhance activity against depressive disorders. The compound's ability to influence serotonin levels suggests it might exhibit similar properties .
Case Studies
A notable case study involved the evaluation of pyrrolidine derivatives in preclinical models for their efficacy in treating anxiety and depression. The findings indicated that compounds similar to this compound exhibited promising results in reducing anxiety-like behaviors in rodent models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrrolidine precursors and functional group modifications. Key parameters include:
- Temperature : Maintained between 50–80°C to prevent side reactions (e.g., hydrolysis of the ethanone group) .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of palladium or nickel catalysts for cross-coupling reactions to introduce substituents .
- Data Table :
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | NaBH₄, EtOH | Ethanol | 60 | 65–70 |
| Amination | Ethylenediamine, K₂CO₃ | DMF | 80 | 55–60 |
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm pyrrolidine ring conformation and hydroxy-ethylamino substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₈N₂O₂; calc. 186.25 g/mol) .
- X-ray Crystallography : Resolves stereochemistry at the (S)-configured carbon .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Methodology :
- Hydroxy-ethylamino Group : Participates in hydrogen bonding, affecting solubility and interaction with biological targets. Reacts with acylating agents (e.g., acetic anhydride) under mild conditions .
- Ethanone Group : Susceptible to reduction (e.g., NaBH₄ yields secondary alcohol) or nucleophilic addition .
Q. What are the key physicochemical properties relevant to formulation in pharmacological studies?
- Methodology :
- LogP : Calculated ~0.8 (indicating moderate lipophilicity) using software like ChemAxon .
- Aqueous Solubility : >10 mg/mL at pH 7.4 due to hydrophilic hydroxy-ethylamino group .
- Stability : Degrades <5% over 24 hours in PBS at 37°C, confirmed via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (1 nM–100 µM) to identify IC₅₀ variability .
- Molecular Dynamics Simulations : Model interactions with targets (e.g., GPCRs) to explain discrepancies between binding affinity and functional activity .
Q. What experimental designs are recommended to study metabolic pathways of this compound?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Key phase I reactions include oxidation of the pyrrolidine ring .
- Radiolabeling : Use ¹⁴C-labeled ethanone to track metabolic fate in rodent models .
Q. What strategies are effective for studying receptor-ligand interactions involving this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., dopamine D₂ receptor) .
- Mutagenesis Studies : Identify critical amino acids in binding pockets by comparing wild-type vs. mutant receptor responses .
Q. How does structural modification of the pyrrolidine ring impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents at the 3-position (e.g., methyl, halogen) and compare activity .
- Data Table :
| Analog | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent | -OH-CH₂NH- | 0.8 ± 0.1 | Enzyme X |
| Analog 1 | -CH₃ | 5.2 ± 0.3 | Enzyme X |
| Analog 2 | -Cl | 1.5 ± 0.2 | Enzyme X |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
